

An In-Depth Technical Guide to (R)-2-Acetamido-2-phenylacetic Acid

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Compound of Interest

Compound Name:	(R)-2-Acetamido-2-phenylacetic acid
CAS No.:	14257-84-2
Cat. No.:	B080084

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CAS Number: 14257-84-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-2-Acetamido-2-phenylacetic acid, also known as N-acetyl-D-phenylglycine, is a chiral carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. Its rigid stereochemistry makes it a valuable building block in the asymmetric synthesis of complex molecules, most notably in the development of novel anticonvulsant therapies.^[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, robust methodologies for its stereoselective synthesis via chiral resolution, and modern analytical techniques for its characterization and the crucial determination of its enantiomeric purity. The protocols and insights presented herein are designed to be directly applicable in a research and development setting, emphasizing not just the procedural steps but the underlying scientific principles that ensure reliable and reproducible outcomes.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the fundamental properties of **(R)-2-Acetamido-2-phenylacetic acid** is paramount for its effective use in synthesis and formulation.

Core Chemical Data

Property	Value	Source
CAS Number	14257-84-2	Internal Data
Molecular Formula	C ₁₀ H ₁₁ NO ₃	[PubChem CID: 726856]
Molecular Weight	193.20 g/mol	[PubChem CID: 726856]
IUPAC Name	(2R)-2-acetamido-2-phenylacetic acid	[PubChem CID: 726856]
Synonyms	N-acetyl-D-phenylglycine, (R)-N-Acetyl-2-phenylglycine	[PubChem CID: 726856]
Appearance	White to off-white crystalline solid	[CymitQuimica]
Solubility	Soluble in water and organic solvents	[CymitQuimica]

Spectroscopic Characterization

The structural integrity and purity of **(R)-2-Acetamido-2-phenylacetic acid** are confirmed through a combination of spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, data from closely related analogs provide a reliable framework for its characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton at the chiral center, the methyl

protons of the acetyl group, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns will be influenced by the solvent used (e.g., CDCl_3 , DMSO-d_6).

- ^{13}C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carboxylic acid and the amide, the carbons of the phenyl ring, the chiral methine carbon, and the methyl carbon of the acetyl group.
- Infrared (IR) Spectroscopy:
 - The IR spectrum will exhibit characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of both the carboxylic acid and the amide, and the aromatic C-H and C=C stretches of the phenyl ring. Analysis of the IR and Raman spectra of the closely related phenylacetic acid provides a foundational understanding of the expected vibrational modes.[\[2\]](#)[\[3\]](#)

Stereoselective Synthesis: The Path to Enantiomeric Purity

The biological activity of chiral molecules is often confined to a single enantiomer. Therefore, the stereoselective synthesis of **(R)-2-Acetamido-2-phenylacetic acid** is of critical importance. Chiral resolution of the racemic mixture (N-acetyl-DL-phenylglycine) is the most common and practical approach. This section details two robust methods: enzymatic kinetic resolution and classical resolution via diastereomeric salt formation.

Method 1: Enzymatic Kinetic Resolution of N-acetyl-DL-phenylglycine Methyl Ester

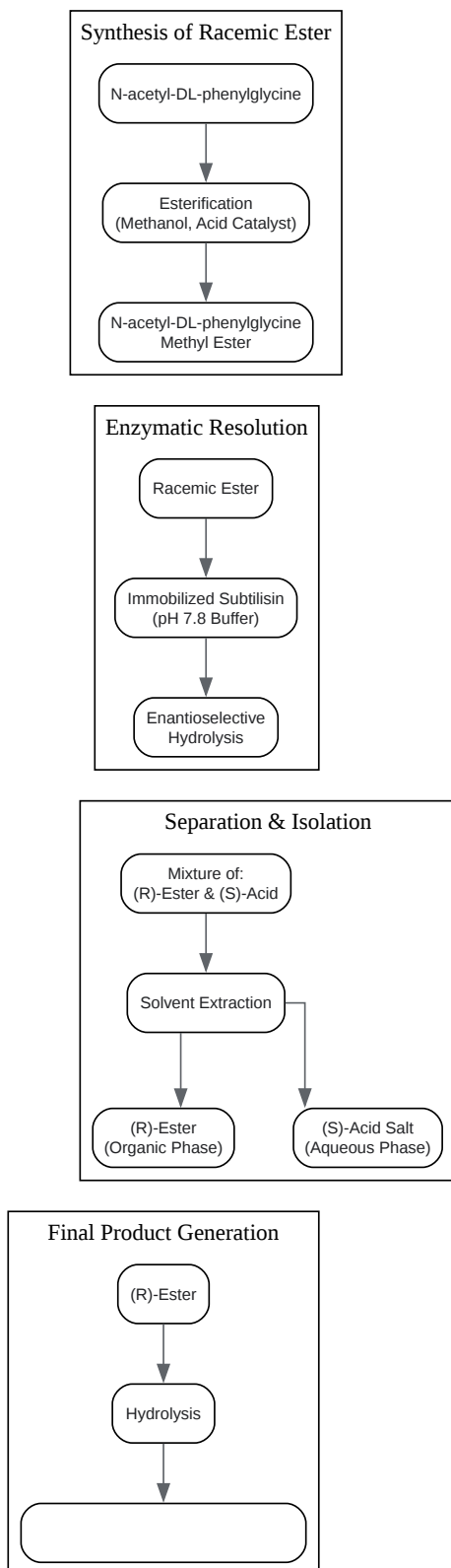
This method leverages the high enantioselectivity of enzymes to preferentially hydrolyze one enantiomer of the racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid. A patent describes the use of subtilisin for this purpose.[\[4\]](#)

- Esterification of Racemic N-acetyl-DL-phenylglycine:
 - Suspend N-acetyl-DL-phenylglycine in methanol.
 - Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or use a reagent like thionyl chloride.

- Reflux the mixture until the reaction is complete (monitored by TLC or HPLC).
- Neutralize the reaction mixture and extract the methyl ester with a suitable organic solvent (e.g., ethyl acetate).
- Purify the racemic N-acetyl-DL-phenylglycine methyl ester by column chromatography or recrystallization.
- Enzymatic Hydrolysis:
 - Dissolve the racemic N-acetyl-DL-phenylglycine methyl ester in a suitable buffer system (e.g., phosphate buffer at pH 7.8) potentially mixed with a co-solvent like dioxane to aid solubility.[4]
 - Add an immobilized enzyme, such as subtilisin resin.[4]
 - Maintain the pH of the reaction mixture at a constant value (e.g., 7.8) by the controlled addition of a base (e.g., 1N NaOH). The consumption of base indicates the progress of the hydrolysis.[4]
 - Monitor the reaction until approximately 50% conversion is reached. This is the point of optimal separation for a kinetic resolution.
- Separation and Isolation:
 - Filter off the immobilized enzyme for reuse.
 - Acidify the reaction mixture to protonate the N-acetyl-L-phenylglycine, making it more soluble in organic solvents.
 - Extract the unreacted N-acetyl-D-phenylglycine methyl ester with an organic solvent (e.g., ethyl acetate).
 - The aqueous layer now contains the sodium salt of N-acetyl-L-phenylglycine.
 - Hydrolyze the isolated N-acetyl-D-phenylglycine methyl ester under basic or acidic conditions to yield the desired **(R)-2-Acetamido-2-phenylacetic acid**.

- o Purify the final product by recrystallization.

Diagram of Enzymatic Kinetic Resolution Workflow:



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Caption: Workflow for Enzymatic Kinetic Resolution.

Method 2: Classical Chiral Resolution using Diastereomeric Salt Formation

This classical method involves reacting the racemic acid with a chiral base to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Brucine, a readily available alkaloid, is an effective resolving agent for this purpose.[5]

- Formation of Diastereomeric Salts:
 - Dissolve racemic N-acetyl-DL-phenylglycine in a suitable hot solvent, such as acetone or ethanol.
 - In a separate flask, dissolve an equimolar amount of the chiral resolving agent, (-)-brucine, in the same hot solvent.
 - Slowly add the brucine solution to the racemic acid solution with stirring.
 - Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. The cooling rate is a critical parameter for obtaining well-formed crystals and high diastereomeric purity.
- Fractional Crystallization:
 - Collect the precipitated crystals by vacuum filtration. This first crop of crystals will be enriched in one diastereomer.
 - Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.
 - To enhance the diastereomeric purity, perform one or more recrystallizations of the salt from the same solvent system. Monitor the purity of each crop by measuring its optical rotation.

- Regeneration of the Enantiomerically Pure Acid:
 - Suspend the purified diastereomeric salt in water.
 - Add a strong acid (e.g., 2M HCl) to the suspension with vigorous stirring until the pH is acidic (pH 1-2). This will protonate the carboxylate and the basic nitrogen atoms of the brucine, breaking the salt.
 - The enantiomerically enriched **(R)-2-Acetamido-2-phenylacetic acid** will precipitate out of the aqueous solution.
 - The protonated brucine will remain in the aqueous layer.
 - Collect the precipitated acid by vacuum filtration, wash thoroughly with cold water to remove any residual brucine hydrochloride, and dry under vacuum.

Diagram of Diastereomeric Salt Resolution Workflow:



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Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Analytical Quality Control: Ensuring Purity and Identity

Rigorous analytical testing is essential to confirm the identity, purity, and, most importantly, the enantiomeric excess of the synthesized **(R)-2-Acetamido-2-phenylacetic acid**.

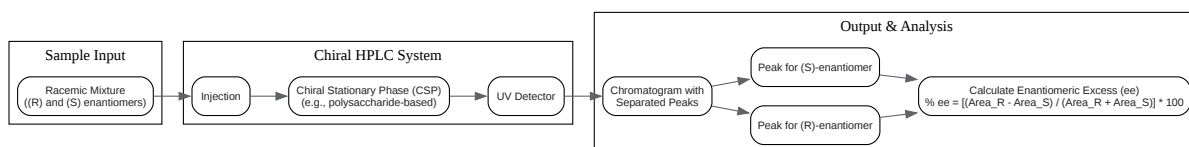
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The direct method, using a chiral stationary phase (CSP), is highly effective.

- Column Selection:
 - Screen a variety of chiral stationary phases. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of chiral acids.
- Mobile Phase Optimization:
 - Normal Phase: A typical mobile phase consists of a mixture of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol) and a small amount of an acidic additive (e.g., acetic acid or trifluoroacetic acid) to improve peak shape.
 - Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) can be employed. The pH of the aqueous phase can significantly impact retention and resolution.
- Method Validation:
 - Once separation is achieved, the method should be validated for linearity, accuracy, precision, and limit of detection/quantitation according to standard guidelines.
- Sample Preparation and Analysis:
 - Prepare a standard solution of the racemic N-acetyl-DL-phenylglycine to establish the retention times of both enantiomers.
 - Prepare a solution of the synthesized **(R)-2-Acetamido-2-phenylacetic acid** at a known concentration.
 - Inject both solutions into the HPLC system.

- Calculate the enantiomeric excess using the peak areas of the two enantiomers:
 - $\% ee = [(\text{Area}(\text{R}) - \text{Area}(\text{S})) / (\text{Area}(\text{R}) + \text{Area}(\text{S}))] \times 100$

Diagram of Chiral HPLC Analysis Logic:



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Sources

- [1. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [2. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic \(2-hydroxy-2-phenylacetic\) acid - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [3. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [4. US4260684A - Stereoselective resolution of phenylglycine derivatives and 4-hydroxyphenylglycine derivatives with enzyme resins - Google Patents \[patents.google.com\]](https://patents.google.com)
- [5. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
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